molecular formula C9H15N3OS B13256278 N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide

N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide

Cat. No.: B13256278
M. Wt: 213.30 g/mol
InChI Key: IMWGDCJPLMVXKK-UHFFFAOYSA-N
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Description

N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the acylation of the amino group with 2-methylpropanoyl chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to the target. The aminoethyl group can form ionic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Uniqueness: N-[4-(2-Aminoethyl)-1,3-thiazol-2-YL]-2-methylpropanamide is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the aminoethyl and methylpropanamide groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C9H15N3OS/c1-6(2)8(13)12-9-11-7(3-4-10)5-14-9/h5-6H,3-4,10H2,1-2H3,(H,11,12,13)

InChI Key

IMWGDCJPLMVXKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)CCN

Origin of Product

United States

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